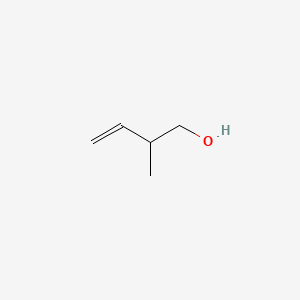

2-Metil-3-buten-1-ol

Descripción general

Descripción

2-Methyl-3-buten-1-ol, also known as 3-methylbut-3-en-1-ol, is a hemiterpene alcohol. It is a clear, colorless liquid with a fruity odor. This compound is used as an intermediate in the production of other chemicals and has applications in various industries, including perfumery and pharmaceuticals .

Aplicaciones Científicas De Investigación

2-Methyl-3-buten-1-ol has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other terpenoid compounds.

Industry: It is used as an intermediate in the production of fragrances and pharmaceuticals.

Métodos De Preparación

2-Methyl-3-buten-1-ol is produced industrially by the reaction of isobutene (2-methylpropene) with formaldehyde. The reaction is followed by an isomerization process to yield the desired product. This isomerization is catalyzed by species that can form an allyl complex without excessive hydrogenation of the substrate, such as poisoned palladium catalysts .

Análisis De Reacciones Químicas

2-Methyl-3-buten-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aldehydes or carboxylic acids.

Reduction: It can be reduced to form saturated alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Isomerization: It can be isomerized to form other isomers, such as 3-methyl-2-buten-1-ol

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions include aldehydes, carboxylic acids, and other isomeric alcohols .

Mecanismo De Acción

The mechanism of action of 2-Methyl-3-buten-1-ol involves its interaction with various molecular targets and pathways. For example, in its role as a semiochemical, it interacts with receptors in insects to influence their behavior. In its potential sedative effects, it may interact with neurotransmitter receptors in the brain .

Comparación Con Compuestos Similares

2-Methyl-3-buten-1-ol can be compared with other similar compounds, such as:

3-Methyl-2-buten-1-ol: Another isomer with similar chemical properties but different reactivity and applications.

2-Methyl-3-buten-2-ol: A structural isomer with a different position of the double bond, leading to different chemical behavior.

3-Buten-2-ol: A related compound with a different substitution pattern on the carbon chain .

These compounds share some similarities in their chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of 2-Methyl-3-buten-1-ol.

Actividad Biológica

2-Methyl-3-buten-1-ol (MBO) is a volatile organic compound with significant biological activity, particularly in ecological interactions and potential therapeutic applications. This article explores the biological activity of MBO, including its role as a pheromone, its effects on various organisms, and its implications in environmental science.

- Chemical Formula : CHO

- CAS Number : 115-18-4

- Molecular Weight : 86.13 g/mol

1. Pheromone Activity

MBO has been identified as a key component of aggregation pheromones in certain insect species, notably the spruce bark beetle (Ips typographus). This compound plays a critical role in the communication and behavioral ecology of these insects:

- Aggregation Pheromone : MBO is one of the two principal components that attract beetles to host trees for reproduction and feeding. It is released from the bark of trees such as Populus tremula and various birch species, facilitating beetle aggregation during outbreaks .

2. Plant Interactions

MBO has been detected in various plant species, including Humulus lupulus (hops) and Artemisia judaica. Its presence in plants suggests potential roles in plant-insect interactions, possibly influencing pollinator behavior or deterring herbivores through olfactory cues .

Toxicological Profile

MBO exhibits low acute toxicity based on various studies:

- Acute Inhalation Toxicity : LC50 (4hr) > 21.2 mg/l in rats.

- Dermal Toxicity : LD50 > 2000 mg/kg, indicating low toxicity upon skin exposure.

- Eye Irritation : Considered irritating but not harmful to skin.

- Repeated Dose Toxicity : NOEL = 50 mg/kg; LOEL = 200 mg/kg in rat studies .

1. Secondary Organic Aerosol Formation

Recent research indicates that MBO contributes to secondary organic aerosol (SOA) formation through photooxidation processes. This has implications for atmospheric chemistry and climate change:

- SOA Formation : MBO can undergo oxidation reactions that lead to the formation of particulate matter in the atmosphere, affecting air quality and climate dynamics .

2. Ecological Implications

The ecological role of MBO extends beyond insect attraction; it may influence plant health and ecosystem dynamics by mediating interactions among various biotic factors.

Research Findings

A summary of key research findings related to MBO's biological activity is presented below:

Case Study 1: Pheromone Communication in Bark Beetles

In a study focusing on Ips typographus, researchers demonstrated that the release of MBO from host trees significantly increased beetle aggregation rates, leading to enhanced reproductive success during infestations.

Case Study 2: Environmental Monitoring

Field studies have shown that fluctuations in atmospheric concentrations of MBO correspond with seasonal changes in vegetation and insect activity, suggesting its utility as a biomarker for ecological health.

Propiedades

IUPAC Name |

2-methylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGOATMUHKIQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863410 | |

| Record name | 3-Buten-1-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4516-90-9 | |

| Record name | 2-Methyl-3-buten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4516-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-1-ol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004516909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-1-ol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-1-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-buten-1-ol, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-Methyl-3-buten-1-ol used in organic synthesis?

A: 2-Methyl-3-buten-1-ol serves as a valuable building block in organic synthesis. For example, it can be readily converted into allyl β-iodoethers using crystalline iodine and clinoptilolite (NaK)4CaAl6Ci30O72. [] These iodinated derivatives can then be further transformed into substituted 1,4-dioxanes in the presence of heteropolyacids. []

Q2: Can 2-Methyl-3-buten-1-ol participate in cross-metathesis reactions?

A: Yes, the methyl malonate ester of 2-methyl-3-buten-1-ol can efficiently undergo cross-metathesis reactions with various methallylic esters using the second-generation Grubbs catalyst. [] This reaction produces trisubstituted olefins, with yields and stereoselectivity (E/Z isomers) influenced by the substituents on both the 2-methyl-3-buten-1-ol derivative and the methallylic ester. []

Q3: Are there any studies on the atmospheric fate of isoprene and its reaction with OH radicals?

A: Yes, the reaction of isoprene with OH radicals in the atmosphere is a significant research area. One study employed quantum chemical calculations to investigate the formation of highly oxidized second-generation products from this reaction. [] Understanding the atmospheric fate of isoprene is crucial due to its role in air quality and climate change.

Q4: Has 2-Methyl-3-buten-1-ol been used in the study of homoallylic alcohol diastereomers?

A: While not directly used, 2-Methyl-3-buten-1-ol's structural isomer, crotyl bromide, plays a key role in synthesizing homoallylic alcohols. Researchers synthesized indium nanoparticles (InNPs) and used them to catalyze the allylation of ortho-substituted benzaldehydes with crotyl bromide. [] This reaction resulted in homoallylic alcohols with varying syn/anti diastereomeric ratios, prompting further investigation into their structural characterization using computational and NMR methodologies. []

Q5: Are there any ecological studies involving compounds derived from 2-Methyl-3-buten-1-ol?

A: Research indicates that linoleic acid, a fatty acid, can stimulate the production of semiochemicals by fungal symbionts of bark beetles. [] While the specific involvement of 2-Methyl-3-buten-1-ol is not mentioned, this highlights the ecological relevance of compounds within a similar chemical space. Further research exploring the potential role of 2-Methyl-3-buten-1-ol derivatives in bark beetle-fungus symbiosis would be interesting.

Q6: How is 2-Methyl-3-buten-1-ol relevant to monitoring pine wilt disease?

A: While not directly stated, the use of semiochemical-baited traps is a common method to monitor the pinewood nematode (PWN), Bursaphelenchus xylophilus, which causes pine wilt disease. [] Further research could explore if 2-Methyl-3-buten-1-ol derivatives, given their potential role in bark beetle ecology, could be used as attractants or repellants in these traps for improved monitoring and control of this devastating disease.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.